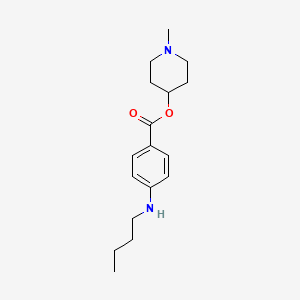
Paridocaine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paridocaine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Paridocaine is a local anesthetic that has garnered attention for its unique pharmacological properties and applications in various medical fields. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.
This compound functions primarily as a sodium channel blocker. By inhibiting the influx of sodium ions through voltage-gated sodium channels in neuronal membranes, this compound effectively prevents the propagation of nerve impulses. This action leads to localized anesthesia, making it suitable for various surgical and medical procedures. Its rapid onset of action is particularly beneficial in emergency settings where quick pain relief is essential .
Pharmacokinetics
The pharmacokinetic profile of this compound highlights its efficiency and effectiveness as an anesthetic agent. Key characteristics include:
- Absorption : this compound is rapidly absorbed when administered locally, achieving therapeutic concentrations within minutes.
- Distribution : It distributes widely throughout body tissues, allowing for effective pain management in localized areas.
- Metabolism : this compound undergoes hepatic metabolism, with its metabolites excreted primarily through the kidneys.
- Half-life : The elimination half-life varies based on the route of administration but typically ranges from 1 to 2 hours, which is conducive to outpatient procedures .
Clinical Applications
This compound is utilized in various clinical settings due to its favorable pharmacological properties:
- Minor Surgical Procedures : It is commonly used for local anesthesia during minor surgeries, including dental procedures and dermatological interventions.
- Pain Management : this compound has shown efficacy in managing acute pain conditions, particularly in emergency medicine.
- Undersea and Hyperbaric Medicine : Its application extends to managing decompression-related pain, demonstrating versatility in specialized medical fields .
Case Studies
Several case studies highlight the practical applications and effectiveness of this compound in clinical settings:
-
Case Study on Local Anesthesia in Dental Surgery :
- Objective : To evaluate the efficacy of this compound compared to traditional anesthetics.
- Findings : Patients reported a significant reduction in pain during procedures with this compound, with faster onset times noted compared to lidocaine. The study concluded that this compound could be a preferable alternative for dental anesthesia.
-
Management of Acute Pain in Emergency Settings :
- Objective : To assess the effectiveness of this compound for acute pain relief in emergency departments.
- Results : A cohort study demonstrated that patients receiving this compound experienced quicker pain relief and required fewer rescue analgesics compared to those treated with standard opioid protocols .
-
Use in Hyperbaric Medicine :
- Context : A study investigated the use of this compound for pain management during hyperbaric oxygen therapy.
- Outcome : The results indicated that this compound effectively alleviated pain associated with decompression sickness without significant side effects, supporting its use in hyperbaric environments .
Comparative Table of Anesthetic Agents
| Anesthetic Agent | Onset Time | Duration | Half-life | Common Uses |
|---|---|---|---|---|
| This compound | Rapid (minutes) | 1-2 hours | 1-2 hours | Local surgery, emergency pain management |
| Lidocaine | Rapid (minutes) | 1-2 hours | 1.5-2 hours | Dental procedures, minor surgeries |
| Bupivacaine | Moderate (15 min) | 4-6 hours | 2.5-3 hours | Major surgeries, epidural anesthesia |
Propriétés
Numéro CAS |
7162-37-0 |
|---|---|
Formule moléculaire |
C17H26N2O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 4-(butylamino)benzoate |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-11-18-15-7-5-14(6-8-15)17(20)21-16-9-12-19(2)13-10-16/h5-8,16,18H,3-4,9-13H2,1-2H3 |
Clé InChI |
AROAGUCPXICSGW-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |
SMILES canonique |
CCCCNC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |
Key on ui other cas no. |
7162-37-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















